2-Phenyl-5-(hydroxymethyl)tetrazole
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Overview
Description
2-Phenyl-5-(hydroxymethyl)tetrazole is a chemical compound that belongs to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its phenyl group attached to the second carbon and a hydroxymethyl group attached to the fifth carbon of the tetrazole ring. Tetrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(hydroxymethyl)tetrazole typically involves the cyclization of phenylhydrazine with formic acid and sodium nitrite. The reaction proceeds under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to promote the formation of the tetrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-(hydroxymethyl)tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the tetrazole ring to a hydrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group, often using electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of 2-Phenyl-5-carboxytetrazole.
Reduction: Formation of 2-Phenyl-5-hydrazinetetrazole.
Substitution: Formation of various alkylated derivatives of this compound.
Scientific Research Applications
2-Phenyl-5-(hydroxymethyl)tetrazole has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its derivatives are used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
2-Phenyl-5-(hydroxymethyl)tetrazole is similar to other tetrazole derivatives, such as 5-Phenyltetrazole and 2-Methyl-5-(hydroxymethyl)tetrazole. its unique combination of the phenyl and hydroxymethyl groups provides distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
5-Phenyltetrazole
2-Methyl-5-(hydroxymethyl)tetrazole
2-Phenyl-5-carboxytetrazole
2-Phenyl-5-hydrazinetetrazole
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(2-phenyltetrazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-6-8-9-11-12(10-8)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChI Key |
XJGBSOQQXSCHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)CO |
Origin of Product |
United States |
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